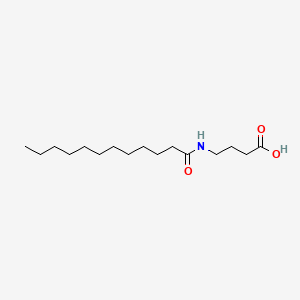

N-Dodecanoyl-4-aminobutyric acid

Description

Properties

CAS No. |

52558-70-0 |

|---|---|

Molecular Formula |

C16H31NO3 |

Molecular Weight |

285.42 g/mol |

IUPAC Name |

4-(dodecanoylamino)butanoic acid |

InChI |

InChI=1S/C16H31NO3/c1-2-3-4-5-6-7-8-9-10-12-15(18)17-14-11-13-16(19)20/h2-14H2,1H3,(H,17,18)(H,19,20) |

InChI Key |

BIXOTZHITGYMGF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)NCCCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCCC(=O)O |

Other CAS No. |

52558-70-0 |

Synonyms |

N-dodecanoyl-4-aminobutyric acid N-dodecanoyl-GABA |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of 4-Aminobutyric Acid

(a) N-Methyl-4-aminobutyric Acid (CAS RN: 1119-48-8)

- Molecular Formula: C₅H₁₁NO₂

- Substituent: Methyl group on the amino nitrogen.

- Key Differences: Smaller molecular weight (117.15 g/mol vs. 285.43 g/mol for N-Dodecanoyl-4-aminobutyric acid) and higher water solubility due to reduced hydrophobicity.

- Applications : Investigated as a GABA receptor ligand or neurotransmitter analog in neurological research .

(b) D(-)-2-Aminobutyric Acid (CAS RN: 2623-91-8)

Deuterated Derivatives

Deuterated analogs of 4-aminobutyric acid are critical for isotopic labeling in metabolic tracing or NMR spectroscopy:

- 4-Aminobutyric-2,2,3,3,4,4-d6 Acid (CAS RN: 49120-66): Molecular Weight: 109.15 g/mol. Deuterium Content: 99 atom% D. Price: JPY 79,200 for 100 mg, indicating its specialized use in high-precision studies .

- 4-Aminobutyric-4,4-d2 Acid (CAS RN: 49136-15): Molecular Weight: 105.13 g/mol. Deuterium Content: 98 atom% D. Price: JPY 70,400 for 100 mg .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Substituent | Price (JPY) | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 52558-70-0 | C₁₆H₃₁NO₃ | 285.43 | Dodecanoyl (C12) chain | N/A | Drug delivery, surfactants |

| N-Methyl-4-aminobutyric acid | 1119-48-8 | C₅H₁₁NO₂ | 117.15 | Methyl group | N/A | Neurochemical research |

| D(-)-2-Aminobutyric acid | 2623-91-8 | C₄H₉NO₂ | 103.11 | β-amino isomer | 18,700/5g | Bulk biochemical applications |

| 4-Aminobutyric-4,4-d2 acid | 49136-15 | C₄H₇D₂NO₂ | 105.13 | Deuterium at C4 | 70,400/100mg | Isotopic labeling studies |

Research Implications and Key Findings

Lipophilicity and Bioavailability: The dodecanoyl chain in this compound enhances membrane permeability compared to hydrophilic analogs like N-Methyl-4-aminobutyric acid, making it suitable for lipid-based drug formulations .

Cost and Accessibility : Deuterated derivatives command premium pricing (e.g., JPY 79,200/100mg for 99 atom% D) due to their niche applications in advanced spectroscopic or metabolic studies .

Structural Isomerism: Positional isomers (e.g., 2- vs. 4-aminobutyric acid) exhibit divergent biological activities, emphasizing the importance of stereochemistry in receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.